molecular formula C8H6F2O4 B13536426 3,5-Difluoro-2-hydroxymandelic acid

3,5-Difluoro-2-hydroxymandelic acid

Cat. No.: B13536426
M. Wt: 204.13 g/mol
InChI Key: DATAQTYAQCYIGM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoro-2-hydroxymandelic acid can be synthesized from 3,5-difluorobenzaldehyde through a series of chemical reactions . The synthetic route typically involves the following steps:

    Oxidation: 3,5-difluorobenzaldehyde is oxidized to 3,5-difluorobenzoic acid.

    Hydroxylation: The 3,5-difluorobenzoic acid undergoes hydroxylation to form 3,5-difluoro-2-hydroxybenzoic acid.

    Reduction: The 3,5-difluoro-2-hydroxybenzoic acid is then reduced to this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-hydroxymandelic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-difluoro-2-keto-mandelic acid.

    Reduction: Formation of 3,5-difluoro-2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted mandelic acid derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,5-difluoro-2-hydroxymandelic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6F2O4

Molecular Weight

204.13 g/mol

IUPAC Name

2-(3,5-difluoro-2-hydroxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6F2O4/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7,11-12H,(H,13,14)

InChI Key

DATAQTYAQCYIGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)O)O)F)F

Origin of Product

United States

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